1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione is a compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing nitrogen. This specific compound is characterized by the presence of a butyl group and a methoxyphenyl group attached to the piperidine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylacetic acid with butylamine in the presence of a dehydrating agent can lead to the formation of the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its biological effects. The compound may also interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperidine: Shares the methoxyphenyl group but lacks the butyl group.
4-(4-Methoxyphenyl)piperidine hydrochloride: Similar structure but in hydrochloride form.
Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with different ring sizes
Uniqueness: 1-Butyl-4-(4-methoxyphenyl)piperidine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of butyl and methoxyphenyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
62143-56-0 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-butyl-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H21NO3/c1-3-4-9-17-15(18)10-13(11-16(17)19)12-5-7-14(20-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3 |
InChI Key |
RNASNUMIDXUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.